2-Methyl-1-undecene

描述

Molecular Structure and Formula

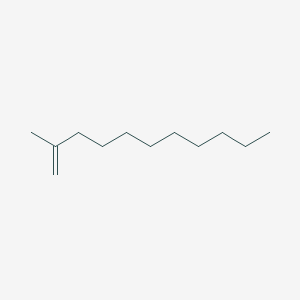

The molecular formula of 2-Methyl-1-undecene is C12H24, and its molecular weight is approximately 168.32 g/mol . smolecule.comnist.gov The structure consists of an eleven-carbon chain (undecene) with a double bond between the first and second carbon atoms and a methyl group attached to the second carbon. smolecule.com

| Identifier | Value |

|---|---|

| Molecular Formula | C12H24 smolecule.comnist.gov |

| Molecular Weight | 168.32 g/mol |

| IUPAC Name | 2-methylundec-1-ene smolecule.comnist.gov |

| CAS Number | 18516-37-5 smolecule.comnist.gov |

| SMILES String | CCCCCCCCCC(C)=C |

Physical Properties

The physical properties of this compound are well-documented in various chemical databases. These properties are crucial for its handling, storage, and application in chemical processes.

| Property | Value |

|---|---|

| Boiling Point | 212 °C dguv.de |

| Melting Point | -40 °C dguv.de |

| Density | 0.757 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.432 chemicalbook.com |

| Flash Point | 72 °C (closed cup) dguv.de |

| Vapor Pressure | 0.481 hPa at 20 °C dguv.de |

Structure

3D Structure

属性

IUPAC Name |

2-methylundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h2,4-11H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVKHZYVCVKEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171725 | |

| Record name | 2-Methylundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18516-37-5 | |

| Record name | 2-Methyl-1-undecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18516-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-undecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018516375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-undecene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-UNDECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX42D9YCJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 1 Undecene and Its Derivatives

Olefin Metathesis Approaches

Olefin metathesis has become a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-carbon double bonds. researchgate.net The reaction involves the catalytic exchange of alkylidene fragments between two different olefins. uwindsor.ca This process is valued for its catalytic nature, tolerance of various functional groups, and generation of minimal byproducts, often just volatile ethylene (B1197577). uwindsor.ca For the synthesis of 2-Methyl-1-undecene derivatives, cross-metathesis (CM) is the most pertinent of these methodologies. organic-chemistry.org

Cross-Metathesis (CM) with Geminally Disubstituted Olefins

The cross-metathesis of geminally (1,1-) disubstituted olefins, such as this compound, with terminal olefins is a powerful technique for synthesizing trisubstituted alkenes. google.com This specific transformation is challenging and its success is highly dependent on the catalyst system and reaction conditions. This compound serves as a reactive substrate in these couplings, allowing for the formation of complex structures from simpler, readily available starting materials. google.com

The development of well-defined ruthenium alkylidene catalysts has been pivotal for the advancement of cross-metathesis reactions. researchgate.net Catalysts featuring N-heterocyclic carbene (NHC) ligands, often referred to as second-generation Grubbs catalysts, exhibit exceptional activity and stability, making them highly effective for challenging transformations like the metathesis of sterically hindered gem-disubstituted olefins. uwindsor.cagoogle.com These catalysts demonstrate a high tolerance for various functional groups, which minimizes the need for protecting groups in complex syntheses. uwindsor.ca

The enhanced reactivity of these NHC-ligated ruthenium complexes is crucial for achieving high yields in the synthesis of trisubstituted olefins from substrates like this compound. uwindsor.cagoogle.com For instance, the cross-metathesis of this compound with various terminal olefins proceeds efficiently in the presence of a ruthenium catalyst bearing an imidazolidine (B613845) ligand, as detailed in the table below. google.comscispace.com

| Entry | Olefin Partner | Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | E:Z Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Vinyl-1,3-dioxolane | 2.9 | 12 | 58 | Only one isomer detected | scispace.com |

| 2 | Allyl Phenyl Sulfone | 5 | 12 | 87 | 3:1 | google.com |

| 3 | 1,4-Diacetoxy-cis-2-butene | 5 | 12 | 79 | 2:1 | google.com |

| 4 | 9-Decen-1-ol | 5 | 12 | 85 | 3:1 | google.com |

Data derived from studies on the cross-metathesis of this compound with various olefin partners using a second-generation ruthenium alkylidene catalyst.

A significant challenge in cross-metathesis is controlling selectivity, which encompasses both the preference for the cross-coupled product over homodimers and the stereoselectivity (E/Z) of the newly formed double bond. nih.govacs.org A general model for predicting selectivity has been developed based on the classification of olefins into different types according to their reactivity and propensity for self-metathesis. nih.govillinois.edu

Terminal olefins are classified as Type I, while 1,1-disubstituted olefins like this compound are categorized as Type III. acs.org Type III olefins are notable for their very low rates of homodimerization. acs.org This characteristic is key to achieving high cross-coupling product selectivity. When a reactive Type I olefin is paired with a less reactive Type III olefin, the cross-metathesis reaction is favored over the homodimerization of either starting material. nih.govacs.org

The stereoselectivity in the formation of trisubstituted alkenes from gem-disubstituted olefins often yields a mixture of E and Z isomers, typically with a moderate preference for the thermodynamically more stable E-isomer. uwindsor.cagoogle.com As seen in the table above, the reaction of this compound with various partners often results in E:Z ratios ranging from 2:1 to 3:1. google.com Achieving high kinetic stereoselectivity (either E or Z) requires specialized catalyst systems designed for stereoretentive or stereoselective metathesis. acs.orgmdpi.comillinois.edu

To reduce the environmental impact of chemical synthesis, significant efforts have been made to develop solvent-free, or "neat," reaction conditions. rsc.orgresearchgate.net Olefin metathesis reactions are particularly well-suited for this approach, as they can often be performed by simply mixing the liquid olefin substrates with the catalyst. acs.orgacs.org Performing the reaction in bulk can also lead to a reduction in the required catalyst loading. rsc.org

The cross-metathesis involving gem-disubstituted olefins has been successfully adapted to solvent-free systems. uwindsor.ca In some cases, one of the olefin partners, if it is a gas or a low-boiling liquid like isobutylene, can be used in excess and serve as the reaction medium. caltech.edu Alternatively, environmentally benign solvents derived from renewable resources, such as methyl decanoate, have been explored as greener alternatives to traditional chlorinated solvents like dichloromethane. rsc.orgresearchgate.netnih.gov

Selectivity in Cross-Metathesis: Stereoselective Olefin Formation and Cross-Coupling Product Selectivity

Related Metathesis Methodologies and Mechanistic Comparisons

The generally accepted mechanism for olefin metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. researchgate.netillinois.edu The catalytic cycle is a thermodynamically controlled process, often driven forward by the release of a gaseous byproduct like ethylene. illinois.edu

Cross-metathesis (CM) is one of several variations of this reaction, which also include Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Enyne Metathesis. researchgate.netuwindsor.ca While RCM is an intramolecular process favored by entropy, CM is an intermolecular reaction where selectivity is a major concern. uwindsor.ca The success of a CM reaction depends on the relative rates of the productive cross-reaction versus the unproductive homodimerization of the starting materials. uwindsor.ca The low tendency of this compound to homodimerize makes it an excellent substrate for selective cross-metathesis reactions, as it minimizes the formation of at least one of the potential undesired byproducts. acs.org

Alkylation Reactions

Alkylation reactions provide an alternative synthetic route to this compound and its derivatives, typically involving the formation of a new carbon-carbon single bond. These methods represent more classical approaches compared to the catalyst-driven metathesis reactions.

One straightforward method for the synthesis of this compound is the alkylation of a terminal olefin. This can be achieved through the reaction of 1-undecene (B165158) with an alkylating agent like methyl iodide in the presence of a strong base. smolecule.com Another classical approach is the dehydration of the corresponding alcohol, 2-methyl-1-undecanol, using an acid catalyst to promote an elimination reaction. smolecule.com

Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions

A general method for the hydro-alkyl addition to the nonactivated C=C double bond of alkenes, such as this compound, has been developed using alkyl chloroformates and di-tert-butylpyrocarbonate, mediated by ethylaluminum sesquichloride (Et3Al2Cl3). uni-oldenburg.decapes.gov.br This reaction involves the generation of an alkyl cation from the respective reagent, which then adds to the alkene. uni-oldenburg.decapes.gov.br Subsequent hydride transfer from the ethylaluminum sesquichloride to the resulting carbocation, sometimes following a 1,2-hydride shift, yields the saturated addition product. uni-oldenburg.decapes.gov.br This methodology has been applied to various types of alkenes, including 1-alkenes, 2-methyl-1-alkenes, and those with internal double bonds. uni-oldenburg.decapes.gov.br

Reaction with Alkyl Chloroformates

The reaction of this compound with alkyl chloroformates in the presence of ethylaluminum sesquichloride provides a pathway for alkylation. uni-oldenburg.deuni-oldenburg.de For instance, the isopropylation of this compound using isopropyl chloroformate under standard conditions resulted in a low yield of the expected product, 2,4-dimethyltridecane. uni-oldenburg.de A significant portion of the reaction mixture consisted of oligomeric products. uni-oldenburg.deuni-oldenburg.de

The formation of these oligomers can be suppressed by the addition of a more effective hydride donor. uni-oldenburg.de When triethylsilane was added in equimolar amounts, the yield of the desired alkylation product, 2,4-dimethyltridecane, increased significantly to 47%. uni-oldenburg.deuni-oldenburg.de This indicates that the presence of an efficient hydride source is crucial for favoring the formation of the monoalkylation product over oligomerization. uni-oldenburg.de

| Alkene | Alkyl Chloroformate | Additive | Product | Yield (%) |

| This compound | Isopropyl chloroformate | None | 2,4-Dimethyltridecane | 10 uni-oldenburg.de |

| This compound | Isopropyl chloroformate | Triethylsilane | 2,4-Dimethyltridecane | 47 uni-oldenburg.deuni-oldenburg.de |

Selective Access to Branched Alkyl Chains

The ethylaluminum sesquichloride-mediated reaction provides a method for synthesizing compounds with branched alkyl chains. uni-oldenburg.de Specifically, the hydro-isopropyl addition to 1,1-dialkylethenes like this compound leads to the formation of 2,4-dimethylalkanes. uni-oldenburg.de This selectivity arises from the addition of the isopropyl cation to the double bond, followed by hydride transfer. uni-oldenburg.de

This method is part of a broader strategy to create various branched structures, including 2-methylalkanes, 3-methylalkanes, 2,3-dimethylalkanes, and 2,2,4-trimethylalkanes from different alkene precursors. uni-oldenburg.de The reaction demonstrates the versatility of using alkyl chloroformates and ethylaluminum sesquichloride to introduce specific branching patterns into hydrocarbon chains. uni-oldenburg.de

Formation of Hydrodimers and Oligomers

A notable side reaction in the ethylaluminum sesquichloride-mediated alkylation of this compound is the formation of hydrodimers and oligomers. uni-oldenburg.deuni-oldenburg.de In the absence of an efficient external hydride donor, the reaction of this compound with isopropyl chloroformate yielded a significant amount of the hydrodimer, identified as 10,10,13-trimethyleicosane, in 45% yield. uni-oldenburg.de

The formation of oligomers is a common issue in Friedel-Crafts alkylations of alkenes, often leading to complex product mixtures. uni-oldenburg.de The mechanism for hydrodimer formation involves the adduct carbenium ion, formed after the initial addition of the alkyl cation, reacting with another molecule of the starting alkene instead of undergoing hydride transfer. uni-oldenburg.de The addition of triethylsilane helps to suppress this dimerization and other oligomerization pathways by providing a ready source of hydride ions to quench the intermediate carbocation, thereby increasing the yield of the desired monoalkylation product. uni-oldenburg.deuni-oldenburg.de

Alkylation of Salicylic (B10762653) Acid

The alkylation of salicylic acid with this compound has been investigated as a potential route to synthesize C12-alkylsalicylic acids, which are valuable as intermediates for lubricating oil additives. whiterose.ac.ukgoogle.com This reaction is typically carried out at elevated temperatures in the presence of an acid catalyst. google.com

One study demonstrated that using sulfuric acid as a catalyst allows for the synthesis of a C12-alkylsalicylic acid from this compound in high accountability and purity. whiterose.ac.uk However, the high cost of this compound makes this specific process economically unviable for the large-scale production of overbased detergents. whiterose.ac.uk

Alternative catalysts, such as methanesulfonic acid, have also been employed. google.com The reaction conditions, including temperature, are dependent on the specific olefin used. For this compound, a reaction temperature of about 50°C or more, suitably in the range of 50° to 200°C, is preferred. google.com The resulting alkylated salicylic acids can then be reacted with a metal base to form lubricating oil additives. google.comgoogle.com

| Alkene | Catalyst | Temperature Range (°C) | Product Application |

| This compound | Sulfuric Acid | Not specified | C12-Alkylsalicylic Acid whiterose.ac.uk |

| This compound | Methanesulfonic Acid | 50-200 google.com | Intermediates for lubricating oil additives google.comgoogle.com |

Radical-Mediated Transformations

While specific examples detailing radical-mediated transformations of this compound are not extensively documented in the provided context, the principles of radical cyclization cascades offer a potential avenue for its use in constructing complex polycyclic systems.

Radical Cyclization Cascades for Polycyclic Systems

Radical cyclizations are powerful tools in organic synthesis for building complex polycyclic frameworks, often found in natural products. nih.govsioc-journal.cn These reactions proceed under mild conditions and tolerate a wide range of functional groups. clockss.org A typical radical cyclization involves the generation of a radical, a cyclization step, and a termination step. clockss.org

Radical addition-cyclization is a specific type where a radical adds to a multiple bond, generating a new carbon-centered radical that then cyclizes. clockss.org While the direct application of a radical cyclization cascade starting from this compound to form polycyclic systems is not explicitly described, the reactivity of its double bond makes it a potential substrate for such transformations. The initiation of such a cascade could involve the addition of a radical to the double bond of this compound, followed by a series of intramolecular cyclizations if the molecule is appropriately functionalized with other unsaturated moieties. These cascades are known for their ability to rapidly assemble complex molecular architectures in a single step. nih.gov

Stereoselective Formation of Diquinane Systems

A significant application of this compound derivatives is in the stereoselective synthesis of diquinane systems, which are bicyclic structures containing two fused five-membered rings. A notable method involves a radical cyclization cascade of 4-[(bromomethyl)dimethyl-siloxy)-2-methyl-1-undecene-5-yne. wikipedia.orggoogle.comucl.ac.uk This one-pot reaction is remarkable for its efficiency, enabling the consecutive formation of four carbon-carbon bonds. wikipedia.orgucl.ac.uk

The process demonstrates a high degree of stereocontrol, leading to the construction of four stereogenic centers, including two adjacent quaternary centers. wikipedia.orggoogle.comucl.ac.uk The reaction proceeds via a radical cascade in the presence of a radical initiator and a trapping agent like acrylonitrile. wikipedia.orgucl.ac.uk The stereoselectivity of this transformation has been confirmed through X-ray analysis and is attributed to a combination of steric and stereoelectronic (Felkin-Anh) controls. wikipedia.org This methodology provides a powerful tool for assembling complex, functionalized diquinane frameworks from acyclic precursors. google.comucl.ac.uk

Table 1: Radical Cyclization for Diquinane Synthesis

| Starting Material | Key Reaction Type | Key Features | Stereochemical Control |

| 4-[(bromomethyl)dimethyl-siloxy)-2-methyl-1-undecene-5-yne | Serial Radical Cyclization | One-pot, formation of 4 C-C bonds, creation of 4 stereogenic centers, 2 contiguous quaternary centers. | High stereoselectivity |

Conversions from Aldehydes

One-Step Conversion of Aldehydes to Terminal Alkenes

The conversion of aldehydes to terminal alkenes represents a fundamental transformation in organic synthesis. While various methods exist for this purpose, a direct conversion of 2-methylundecanal (B89849) to this compound has been documented. This reaction was achieved using an organozinc carbenoid approach. ucl.ac.uk

In a specific example, 2-methylundecanal was treated with a reagent prepared from zinc amalgam and propylene (B89431) oxide in ether. The reaction, conducted at reflux for 20 hours, yielded a mixture of the terminal alkene, this compound, and its internal isomer, 2-methyl-2-undecene. ucl.ac.uk The two isomers were formed in a ratio of approximately 2.3:1, favoring the terminal alkene. The total yield for the combined alkene products was 61%. ucl.ac.uk This method demonstrates a direct, albeit non-exclusive, pathway from an aldehyde to its corresponding terminal alkene. Generally, one-step conversions of aldehydes to terminal alkenes can be facilitated by the addition of Lewis acids, such as zinc chloride. ucl.ac.uk

Table 2: Conversion of 2-Methylundecanal to Alkenes

| Aldehyde Substrate | Reagents | Product Mixture | Isomer Ratio (Terminal:Internal) | Overall Yield |

| 2-Methylundecanal | Zinc amalgam, propylene oxide, ether | This compound & 2-Methyl-2-undecene | ~2.3 : 1 | 61% |

Derivatization Strategies

Stereoselective Allylation of Chiral Monoperoxyacetals

Derivatization of the this compound scaffold can be achieved through stereoselective reactions. One such strategy is the allylation of chiral monoperoxyacetals, which allows for the introduction of new stereocenters with a degree of control. Research has shown that the Lewis acid-mediated allylation of chiral monoperoxyacetals can proceed with useful levels of diastereoselectivity, influenced by neighboring groups such as iodo, alkoxy, acetoxy, and silyl (B83357) functionalities. harvard.edu

A specific derivative, acetic acid, this compound-4-yl ester, was synthesized from 2-methyl-1-decene-4-ol. unl.edu The precursor alcohol, 2-methyl-1-decene-4-ol, was prepared by reacting heptanal (B48729) with methallyl magnesium bromide. unl.edu Although monoperoxyacetals are generally less reactive than their non-peroxidic counterparts, they exhibit similar stereochemical trends in allylation reactions. harvard.edu The formation of an anti diastereomer is often preferred, suggesting a strong interaction with a peroxycarbenium ion-like intermediate. unl.edu The variation in diastereoselectivity depending on the starting material points to the possible involvement of both intimate and separated ion pairs in the reaction mechanism. unl.edu

Table 3: Synthesis of a this compound Derivative

| Precursor 1 | Precursor 2 | Intermediate Product | Final Product |

| Heptanal | Methallyl magnesium bromide | 2-Methyl-1-decene-4-ol | Acetic acid, this compound-4-yl ester |

Reactivity and Chemical Transformations

Electrophilic Addition Reactions

The electron-rich double bond readily undergoes electrophilic addition.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond follows Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms (C1) and the halogen adding to the more substituted carbon (C2). smolecule.com

Hydration: In the presence of an acid catalyst, water can add across the double bond to form 2-methyl-2-undecanol. smolecule.com

Other Significant Reactions

Hydrogenation: Catalytic hydrogenation of this compound, typically using a palladium or platinum catalyst, reduces the double bond to yield 2-methylundecane. smolecule.com

Polymerization: Under specific conditions, this compound can undergo polymerization to form polyolefins, which are long-chain polymers with potential applications in materials science. smolecule.com

Oxidation: The double bond can be cleaved or functionalized through various oxidation reactions, such as ozonolysis or epoxidation, to produce a range of oxygenated derivatives.

Gas-Phase Reactions: Studies have investigated the gas-phase reactions of this compound with radicals such as nitrate (B79036) (NO3) and ozone (O3). The rate constants for these reactions have been measured and are important for understanding atmospheric chemistry. figshare.comnih.gov For instance, the rate constant for the reaction with NO3 radicals at 296 ± 2 K is (60.8 ± 3.3) x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. figshare.comnih.gov The rate constant for the reaction with O3 under the same conditions is (1.46 ± 0.11) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. figshare.comnih.gov The reaction with hydroxyl (OH) radicals has also been studied, with a measured rate constant of (7.85 ± 0.21) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 299 ± 2 K. acs.org

Environmental Chemistry and Degradation Pathways of 2 Methyl 1 Undecene

Atmospheric Degradation Processes

Once released into the atmosphere, 2-Methyl-1-undecene is subject to degradation by several key oxidants. The primary removal pathways involve reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃).

The gas-phase reaction with hydroxyl (OH) radicals is a significant atmospheric degradation pathway for this compound. This process is initiated by the addition of the OH radical to the carbon-carbon double bond or by the abstraction of a hydrogen atom from the alkyl chain. nsf.gov The reaction with OH radicals is a critical factor in determining the atmospheric lifetime of this compound.

Research conducted at 299 ± 2 K and atmospheric pressure using a relative rate technique has determined the rate constant for the reaction between OH radicals and this compound. acs.org The study showed that the rate constants for 2-methyl-1-alkenes tend to increase with the carbon number, which is attributed to H-atom abstraction from C-H bonds in the alkyl groups and an enhancement of the OH radical addition to the C=C bond. acs.org For C9−C13 2-methyl-1-alkenes, studies on their reaction with OH radicals in the presence of NOx have shown that the molar yields of the resulting 2-ketone products reach a minimum, suggesting complex reaction mechanisms. nsf.gov

The reaction mechanism for 2-methyl-1-alkenes with OH radicals in the presence of NOx involves either H-atom abstraction or OH radical addition to the double bond, forming β-hydroxyalkyl radicals. nsf.gov These intermediates can then react further, leading to the formation of various products, including 2-ketones. nsf.gov

Table 1: Rate Constant for the Gas-Phase Reaction of OH Radicals with this compound

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| This compound | (7.85 ± 0.21) x 10⁻¹¹ | 299 ± 2 | acs.org |

In addition to OH radicals, this compound is also degraded by reactions with nitrate radicals (NO₃), particularly during nighttime, and ozone (O₃). acs.orgnih.govresearchgate.net Relative rate methods have been employed to measure the rate constants for these gas-phase reactions at 296 ± 2 K. acs.orgnih.govresearchgate.net

The reaction with NO₃ radicals is significantly faster than the reaction with ozone. The rate constants for the reactions of NO₃ radicals with 2-methyl-1-alkenes show a significant increase with the number of carbon atoms, reaching a plateau for compounds with 10 to 14 carbons. acs.orgnih.govresearchgate.net In contrast, the rate constants for the reactions with O₃ show only a slight increase with an increasing carbon number up to C12. acs.orgnih.gov The ozonolysis reaction proceeds via the formation of an ozonide intermediate, which then cleaves the C=C bond to form carbonyl compounds. masterorganicchemistry.com

Table 2: Rate Constants for the Gas-Phase Reactions of this compound with NO₃ and O₃

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Nitrate Radical (NO₃) | (60.8 ± 3.3) x 10⁻¹⁴ | 296 ± 2 | acs.orgnih.govresearchgate.net |

| Ozone (O₃) | (1.46 ± 0.11) x 10⁻¹⁷ | 296 ± 2 | acs.orgnih.gov |

Photo-oxidation Pathways Initiated by OH Radicals

Aquatic and Soil Biodegradation

In aquatic and soil environments, the primary degradation mechanism for this compound is biodegradation by microorganisms. concawe.eu This process involves the transformation of the compound by microbial populations, ultimately leading to its removal from the environment. miljodirektoratet.no

Studies have been conducted to determine the primary biodegradation half-life of this compound in seawater. concawe.eu In one such study, which measured the degradation of a series of hydrocarbons, this compound was included as one of the test substances. concawe.eu These experiments utilize natural seawater, which contains a natural microbial population to serve as the inoculum, without any acclimation or amendment. concawe.eu The concentrations of the test compounds are kept at or below their solubility limits. concawe.euresearchgate.net

The results from these studies provide crucial data for assessing the environmental persistence of such compounds. concawe.eu For this compound, a specific half-life in seawater was determined based on its rate of primary biodegradation.

Table 3: Primary Biodegradation of this compound in Seawater

| Compound | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Environment |

|---|---|---|---|

| This compound | 0.019 | 36 | Seawater |

Data sourced from a study measuring primary biodegradation rates of multiple hydrocarbons simultaneously. concawe.eu

The environmental persistence of a chemical is its potential to remain in the environment for extended periods. Based on biodegradation studies, the persistence of this compound can be evaluated. The majority of petroleum hydrocarbons tested in comprehensive studies, including various alkenes, demonstrated half-lives in seawater of less than 60 days. concawe.euresearchgate.net With a measured half-life of 36 days, this compound is not considered to be a persistent substance in the marine environment under the conditions tested. concawe.eu Safety data sheets also indicate that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). chemicalbook.com

The biodegradation of hydrocarbons in marine and soil environments is carried out by a diverse community of microorganisms. While specific metabolic pathways for this compound are not extensively detailed in the reviewed literature, the process generally involves microbial enzymatic action. concawe.eumiljodirektoratet.no The natural microbial population present in seawater serves as the inoculum in biodegradation studies, indicating that a consortium of bacteria and other microorganisms is responsible for the degradation. concawe.eu

Some research points to the role of specific fungi in hydrocarbon degradation. For instance, the fungus Lentinus tigrinus has been studied for its ability to bioremediate kerosene (B1165875), a complex mixture of hydrocarbons. tci-thaijo.org In a study analyzing the components of kerosene after treatment with this fungus, a related isomer, 7-methyl-1-undecene, was identified as one of the constituent compounds. tci-thaijo.orgresearchgate.net This suggests that branched alkenes are involved in the complex degradation and transformation processes of petroleum mixtures by fungi. Furthermore, some bacteria, such as Pseudomonas fluorescens, are known to produce related volatile compounds like 1-undecene (B165158), which they may use for aerial communication. frontiersin.org The degradation of such alkenes likely proceeds through oxidative pathways initiated by microbial enzymes.

Advanced Analytical Characterization Techniques in 2 Methyl 1 Undecene Research

Spectroscopic Methods

Spectroscopic techniques are indispensable in the study of 2-Methyl-1-undecene, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

In the synthesis of complex molecules, NMR spectroscopy is vital for verifying the structure of intermediates and final products. mdpi-res.comresearchgate.net For this compound, both ¹H NMR and ¹³C NMR are used to confirm its formation.

¹H NMR (Proton NMR): This technique provides information on the different chemical environments of hydrogen atoms in the molecule. docbrown.info For this compound, specific signals would be expected for the vinyl protons (=CH₂), the methyl group attached to the double bond, the long alkyl chain protons, and the terminal methyl group of the nonyl chain. The integration of these signals gives the ratio of protons in each environment. docbrown.info

¹³C NMR (Carbon-13 NMR): This method identifies the number of non-equivalent carbon atoms and provides information about their chemical environment. docbrown.infoudel.edu In this compound, distinct signals would appear for the two olefinic carbons (C1 and C2), the methyl carbon attached to C2, the carbons of the nonyl chain, and the terminal methyl carbon. docbrown.info The chemical shifts of the C=C double bond carbons are particularly characteristic. docbrown.info

| ¹H NMR Data for an Analogous Compound (2-Methyl-1-hexene) |

| Data for 2-Methyl-1-hexene (C₇H₁₄) shows characteristic proton signals that can be extrapolated to understand the spectrum of this compound. chemicalbook.com The terminal vinyl protons and the allylic methyl group would have distinctive chemical shifts. chemicalbook.com |

| ¹³C NMR Chemical Shift Data (General Alkene Values) |

| For alkenes, sp² hybridized carbons of a double bond typically resonate in the range of 100-150 ppm. wisc.edu Carbons in alkyl chains (sp³ hybridized) appear at lower chemical shifts, generally between 10-60 ppm. wisc.edu The specific shifts for this compound would allow for unambiguous identification of each carbon atom. |

When one-dimensional NMR spectra become too complex due to overlapping signals, 2D NMR techniques are employed to provide greater resolution and reveal connectivity between atoms. slideshare.nethuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. slideshare.net In this compound, COSY would show correlations between the protons on C3 and C4, and along the rest of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached. huji.ac.il It is invaluable for assigning the signals in both the ¹H and ¹³C spectra of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. huji.ac.il It helps to piece together the entire molecular structure by connecting different fragments of the molecule.

These 2D NMR methods are crucial for confirming the precise isomer and for the structural elucidation of novel compounds or complex reaction mixtures involving this compound. acs.org

Fast Field Cycling (FFC) NMR is a specialized technique that measures the nuclear spin-lattice relaxation rate (1/T₁) over a wide range of magnetic field strengths. stelar.itmdpi.comuni-rostock.de This provides unique insights into molecular dynamics and ordering in liquids and soft matter. stelar.itresearchgate.net

A study utilizing FFC NMR investigated the short-range ordering of elongated molecules, including this compound. rsc.org The results indicated a degree of local order within the liquid, even in the absence of a distinct isotropic-ordered phase transition, which is characteristic of liquid crystals. rsc.org This finding suggests that molecules of this compound are not entirely randomly oriented in the liquid state, which can have implications for processes like self-assembly and crystallization. rsc.org FFC NMR is particularly sensitive to slow molecular dynamics that are difficult to probe with conventional high-field NMR. stelar.itqd-latam.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csic.es It is an essential tool for identifying individual components within a complex mixture. shimadzu.comjeeng.netresearchgate.net

In the context of this compound, GC/MS is widely used for several purposes:

Product Identification: Following a chemical reaction designed to produce this compound, GC/MS can confirm the presence and purity of the desired product. The retention time in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum.

Mixture Analysis: this compound can be a component in various complex mixtures, such as pyrolytic oils from plastic waste or volatile organic compounds emitted by microorganisms. cabidigitallibrary.orgbiospec.net GC/MS is capable of separating this compound from other compounds and identifying it based on its unique mass spectrum. ingentaconnect.commdpi.com For instance, studies have identified 1-undecene (B165158) as a volatile organic compound from certain bacteria and in the pyrolysis products of municipal solid waste. biospec.netjeeng.net

Fragmentation Pattern: The mass spectrum of this compound is characterized by a specific fragmentation pattern upon electron ionization. The molecular ion peak [M]⁺ would be observed at m/z 168. nist.gov Subsequent fragmentation would lead to characteristic daughter ions. For a similar compound, 2-methylbut-1-ene, the loss of a methyl group (M-15) results in a stable allylic carbocation, which is often the base peak. docbrown.info A similar loss of the C₉H₁₉ alkyl chain could occur for this compound, though other fragmentation pathways are also possible.

| GC/MS Analysis of Mixtures Containing Alkenes |

| Pyrolysis of Plastic Waste: A study on the pyrolysis of plastic waste identified 7-Methyl-1-undecene as one of the hydrocarbon products in the resulting oil, demonstrating the utility of GC-MS in analyzing complex fuel-like mixtures. cabidigitallibrary.org |

| Volatile Organic Compounds (VOCs): In a study of VOCs from polypropylene (B1209903) composites, various olefins, including a methyl-undecene isomer, were identified as contributing to off-odors. ingentaconnect.com |

| Pyrolysis of Municipal Solid Waste: Analysis of pyrolytic oil from municipal solid waste identified 1-undecene among numerous other compounds, highlighting the technique's ability to characterize complex environmental samples. jeeng.netjeeng.net |

Two-Dimensional (2D) NMR Techniques

UV-Visible (UV-vis) Spectroscopy for Functional Group Identification

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from other components in a mixture, allowing for its purification and quantification.

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. nih.gov In GC, a sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. akjournals.com

GC is extensively used to determine the purity of this compound and to analyze its concentration in complex mixtures. google.com For example, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to monitor the progress of chemical reactions, such as the isomerization of this compound. google.com The retention time of the compound under specific column and temperature conditions helps in its identification, while the peak area provides quantitative information. nist.gov

In the analysis of pyrolytic oils from municipal solid waste, GC-MS has identified 1-undecene as one of the many chemical compounds present. researchgate.netjeeng.net Similarly, GC-MS analysis of bio-oils from plant seeds has also detected related compounds like 8-methyl-1-undecene. nih.gov

| GC Parameter | Value/Condition |

| Column Type | Capillary (e.g., DB-5, HP PONA) akjournals.comnist.gov |

| Carrier Gas | Helium or Hydrogen akjournals.comnist.gov |

| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID) google.comresearchgate.net |

| Kovats Retention Index (non-polar column) | 1185 nist.gov |

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule from its exact mass. rsc.org

For this compound (C12H24), the theoretical exact mass can be calculated and compared with the experimentally measured mass to confirm its identity. nih.gov The high resolving power of HRMS helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. This is particularly useful in the analysis of complex samples where isobaric interferences (ions of the same nominal mass) are common.

While specific HRMS studies focusing solely on this compound are not prevalent in the provided context, the technique is a standard tool in organic chemistry for the unequivocal identification of newly synthesized compounds. rsc.org

| Property | Value |

| Molecular Formula | C12H24 nist.gov |

| Molecular Weight (Monoisotopic) | 168.1878 u nih.gov |

Thin-Layer Chromatography (TLC) and Column Chromatography are fundamental liquid chromatographic techniques used for the separation and purification of organic compounds. libretexts.orgmissouri.edu Both methods rely on the differential partitioning of components between a solid stationary phase (often silica (B1680970) gel or alumina) and a liquid mobile phase (the eluent). libretexts.org

TLC is typically used for rapid, small-scale analysis to determine the number of components in a mixture and to find a suitable solvent system for a larger-scale separation. missouri.edu Column chromatography is then employed for preparative purposes, to physically separate the components of a mixture. libretexts.org

In the context of research involving alkenes, these techniques are routinely used to purify reaction products. For instance, after a chemical synthesis that produces an alkene, column chromatography is a standard step to isolate the desired product from starting materials, catalysts, and byproducts. rsc.org The separation is based on polarity, with less polar compounds like this compound eluting faster than more polar impurities when a non-polar solvent system is used. libretexts.org The progress of the separation can be monitored by collecting fractions and analyzing them by TLC. libretexts.org

| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Thin-Layer Chromatography (TLC) | Silica Gel, Alumina libretexts.org | Organic Solvent Mixtures | Polarity missouri.edu |

| Column Chromatography | Silica Gel, Alumina libretexts.org | Organic Solvent Mixtures | Polarity libretexts.org |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample matrix. sigmaaldrich.comnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in various media, including biological samples. sigmaaldrich.comnih.gov The extracted analytes are then typically desorbed directly into a gas chromatograph for analysis. mdpi.com

SPME has emerged as a powerful tool in bioanalysis for monitoring microbial volatile organic compounds (MVOCs). mdpi.com For example, SPME-GC-MS has been used to identify specific volatile markers for bacterial contamination in cosmetics. mdpi.com In one study, 1-undecene was identified as a potential biomarker for the presence of Pseudomonas aeruginosa. mdpi.com

The technique offers several advantages in bioanalysis, including simplicity, reduced sample preparation steps, and the ability to perform in-vivo sampling. sigmaaldrich.comchromatographyonline.com For a compound like this compound, SPME could be employed to extract it from biological fluids or the headspace of microbial cultures to study its role as a biomarker or metabolite. sigmaaldrich.combioanalysis-zone.com

| Technique | Principle | Coupled Analysis | Application |

| Solid-Phase Microextraction (SPME) | Adsorption/Absorption of analytes onto a coated fiber sigmaaldrich.com | Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.com | Bioanalysis, Monitoring of Volatile Organic Compounds nih.govmdpi.com |

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

Kinetic Measurement Techniques

The study of the gas-phase reactions of this compound is crucial for understanding its atmospheric chemistry, including its contribution to the formation of secondary organic aerosols and other atmospheric pollutants. Kinetic measurement techniques are fundamental in determining the rate at which this compound reacts with key atmospheric oxidants.

The relative rate technique is a widely used experimental method for determining the rate constants of gas-phase chemical reactions. This method avoids the need for absolute concentration measurements of highly reactive species like hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, or ozone (O₃). Instead, the decay of the target compound, in this case, this compound, is measured relative to the decay of a reference compound for which the reaction rate constant with the same oxidant is well-established.

The experiments are typically conducted in a reaction chamber, often made of Teflon film, under controlled conditions of temperature and pressure, usually at atmospheric pressure in purified air. yorku.caacs.org The concentrations of this compound and the reference compound are monitored over time using techniques such as gas chromatography with flame ionization detection (GC-FID).

The underlying principle of the relative rate method can be expressed by the following relationship:

where:

[this compound]₀ and [Reference]₀ are the initial concentrations.

[this compound]ₜ and [Reference]ₜ are the concentrations at time t.

k_alkene is the rate constant for the reaction of this compound with the oxidant.

k_ref is the known rate constant for the reaction of the reference compound with the same oxidant.

By plotting the natural logarithm of the concentration ratio of this compound against that of the reference compound, a straight line is obtained, and the slope of this line is the ratio of the two rate constants (k_alkene / k_ref). Since k_ref is known, k_alkene can be readily calculated.

Research has employed this technique to determine the rate constants for the reactions of this compound with major atmospheric oxidants. For instance, the rate constant for its reaction with OH radicals was determined at 299 ± 2 K. acs.orglibretexts.org Similarly, the rate constants for its reactions with NO₃ radicals and O₃ were measured at 296 ± 2 K. yorku.cawikipedia.org These studies show that the rate constants for the reactions of 2-methyl-1-alkenes generally increase with the number of carbon atoms in the chain. acs.orgwikipedia.org For the reaction with NO₃ radicals, the rate constants for 2-methyl-1-alkenes are observed to reach a plateau for carbon numbers between C10 and C14. yorku.cawikipedia.org In contrast, the rate constants for the reaction with O₃ show only a slight increase with the carbon number up to around C12. yorku.cawikipedia.org

Table 1: Gas-Phase Reaction Rate Constants for this compound with Various Atmospheric Oxidants

| Oxidant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference Compound(s) |

|---|---|---|---|

| OH Radicals | 299 ± 2 | (7.85 ± 0.21) x 10⁻¹¹ | α-pinene |

| NO₃ Radicals | 296 ± 2 | (60.8 ± 3.3) x 10⁻¹⁴ | 2-methyl-1-nonene |

| O₃ (Ozone) | 296 ± 2 | (1.46 ± 0.11) x 10⁻¹⁷ | 2-methyl-1-decene |

The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate the mechanisms of chemical reactions by determining the change in the reaction rate when an atom in a reactant is replaced by one of its isotopes. This change in rate is primarily due to the difference in mass between the isotopes, which affects the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, which require more energy to break, often leading to a slower reaction rate. The KIE is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H).

While direct experimental studies of KIE for this compound were not found in the reviewed literature, the principles of KIE are broadly applicable and can be discussed in the context of its potential use in understanding the reaction mechanisms of this compound. The most common isotopes used in such studies for organic molecules are deuterium (B1214612) (²H or D) for hydrogen (¹H) and carbon-13 (¹³C) for carbon-12 (¹²C).

Deuterium Kinetic Isotope Effect (kH/kD):

The reactions of alkenes with oxidants like the OH radical can proceed through two main pathways: H-atom abstraction from the alkyl chain or OH addition to the C=C double bond. Measuring the deuterium KIE can help to distinguish between these pathways. If a C-H bond is broken in the rate-determining step of the reaction, a significant primary KIE (typically with kH/kD values from 2 to 10) is expected. If this compound is synthesized with deuterium atoms at specific positions along its nonyl side chain, a KIE study of its reaction with OH radicals could quantify the extent of H-atom abstraction from that chain. A small or negligible KIE (kH/kD ≈ 1) would suggest that OH addition to the double bond is the dominant reaction pathway, as no C-H bonds are broken in this step.

Carbon-13 Kinetic Isotope Effect (k12/k13):

Carbon KIEs are generally smaller than deuterium KIEs due to the smaller relative mass difference between ¹²C and ¹³C. However, they can provide valuable information about the transition state of a reaction. For the gas-phase reactions of alkenes, ¹³C KIEs have been used to investigate the reaction mechanisms with OH radicals and ozone. For example, in the ozonolysis of alkenes, the measurement of ¹³C KIEs can help to understand the formation of the initial ozonide and its subsequent decomposition. For this compound, a ¹³C KIE study could provide insights into the changes in bonding at the double bond during the addition of OH radicals, NO₃ radicals, or ozone. The magnitude of the KIE can be related to the geometry of the transition state.

Although no specific data exists for this compound, the table below illustrates the typical range of KIE values observed for alkene reactions with various oxidants, demonstrating the potential utility of this technique.

Table 2: Illustrative Kinetic Isotope Effects for Alkene Reactions

| Reaction Type | Isotope Substitution | Typical KIE (k_light / k_heavy) | Mechanistic Insight |

|---|---|---|---|

| H-atom Abstraction | H/D | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Electrophilic Addition | H/D (at non-reacting site) | ~ 1 (Secondary KIE) | Indicates changes in hybridization at the reaction center. |

| Ozonolysis | ¹²C/¹³C | 1.003 - 1.020 | Provides information on the C=C bond breaking process. |

| OH Radical Addition | ¹²C/¹³C | 1.002 - 1.019 | Elucidates the transition state of the addition reaction. |

The application of KIE studies to this compound would be a valuable next step in its analytical characterization, offering a deeper understanding of its atmospheric reaction pathways and the structure of the transition states involved.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

As a synthetic intermediate, 2-methyl-1-undecene serves as a versatile building block. Its reactivity is centered around its carbon-carbon double bond, allowing for its incorporation into more complex molecular architectures through various organic reactions.

Precursor for Complex Organic Compounds

This compound has been utilized as a starting material in the synthesis of more intricate chemical structures. In the field of oil additives, it has been used in the alkylation of salicylic (B10762653) acid. Research employing Fulcat as a catalyst at 140°C showed that the reaction between this compound and salicylic acid predominantly yields methyl 5-t-dodecylsalicylate, a complex ester. libretexts.org This transformation highlights its role in creating functionalized aromatic compounds. libretexts.org

Additionally, it serves as a substrate in epoxidation reactions. A catalytic system composed of sodium tungstate (B81510) dihydrate, (aminomethyl)phosphonic acid, and methyltrioctylammonium hydrogensulfate has been shown to effectively epoxidize this compound using 30% hydrogen peroxide. wikipedia.org This process converts the alkene into its corresponding epoxide, a versatile intermediate for synthesizing a variety of other compounds. wikipedia.org

Building Block for Trisubstituted Olefins

The synthesis of trisubstituted olefins, which are important structural motifs in many biologically active molecules and materials, can be achieved using this compound as a starting material. Olefin cross-metathesis provides an efficient route to these structures. libretexts.org Research has demonstrated the cross-metathesis of this compound with functionalized terminal olefins using specialized ruthenium-based catalysts. rsc.org

For instance, the reaction of this compound with 5-hexenyl-1-acetate, catalyzed by an imidazolidine-based ruthenium alkylidene complex, yields a trisubstituted olefinic product. rsc.org This particular reaction underscores the utility of this compound in building more substituted and functionalized carbon skeletons. libretexts.orgrsc.org

| Reactant A | Reactant B | Catalyst (mol %) | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 5-Hexenyl-1-acetate | Imidazolidine-based Ru complex (4.8 mol %) | CH₂Cl₂, Reflux, 12 hours | Trisubstituted olefin acetate | 60% | rsc.org |

Polymer Chemistry and Materials Development

In the realm of materials science, this compound is explored as a monomer for creating specialized polymers. Its participation in polymerization reactions, particularly inverse vulcanization and studies involving Ziegler-Natta catalysts, opens pathways to new materials with unique properties.

Monomer in Inverse Vulcanization for Sulfur-Based Polymers

Inverse vulcanization is a novel polymerization method that utilizes elemental sulfur, an abundant industrial byproduct, as the main component, with olefin comonomers added to cross-link the sulfur chains. caltech.edu this compound has been employed as a model aliphatic exo-olefin in studies aimed at understanding the side reactions that occur during this process. uni-hamburg.de

Research investigating the inverse vulcanization of various olefins with sulfur revealed that the structure of the olefin monomer significantly influences the formation of byproducts, such as hydrogen sulfide (B99878). uni-hamburg.de When this compound was used, it produced a higher amount of hydrogen sulfide compared to internal olefins, a phenomenon attributed to the formation of 1,2-dithiol-3-thione ring structures as byproducts. uni-hamburg.de These studies are crucial for developing guidelines to select monomers that suppress side reactions and enhance the stability of the resulting sulfur-based polymers. uni-hamburg.de

| Monomer Type | Example Monomer Used in Study | Key Observation | Reference |

|---|---|---|---|

| Aliphatic exo-olefin | This compound | Produced the highest amount of hydrogen sulfide byproduct. | uni-hamburg.de |

| Aliphatic internal olefin | (Z)-3-octene | Produced a more stable polymer with fewer side reactions. | uni-hamburg.de |

| Aromatic exo-olefin | α-Methylstyrene | Generated several byproducts, including a 1,2-dithiol-3-thione structure. | uni-hamburg.de |

Development of Functional Materials (e.g., cathode materials, infrared permeable materials, self-healing materials)

The sulfur-based polymers created through inverse vulcanization are of significant interest for a variety of advanced applications. caltech.eduresearchgate.net By incorporating olefin comonomers like this compound, the resulting polysulfides gain processability and functionality that elemental sulfur lacks. These materials are investigated for use as high-capacity cathode materials in lithium-sulfur batteries, where the sulfur is electrochemically active. caltech.edu

Furthermore, these sulfur-rich polymers often exhibit high refractive indices and good infrared transparency, making them candidates for infrared (IR) permeable optical materials such as lenses and windows. uni-hamburg.de The dynamic nature of the sulfur-sulfur bonds in the polymer network can also impart self-healing properties, allowing the material to repair damage. uni-hamburg.de While this compound itself was used in a study to understand reaction mechanisms, the class of polymers it helps create is central to the development of these functional materials. uni-hamburg.de

Oligomerization and Polymerization Studies with Ziegler-Natta Catalysts

Ziegler-Natta catalysts are a cornerstone of industrial polyolefin production, primarily used for the polymerization of α-olefins (1-alkenes) like ethylene (B1197577) and propylene (B89431). libretexts.org The reactivity of different olefin structures with these catalysts varies significantly. For this compound, which is a 1,1-disubstituted (or gem-disubstituted) olefin, polymerization with Ziegler-Natta catalysts is generally unsuccessful or highly inefficient. uni-hamburg.de

Research into the substrate scope of Ziegler-Natta systems has shown that steric hindrance at the double bond plays a critical role. The presence of two substituents on one of the vinyl carbons, as in this compound, makes coordination to the catalyst's active site difficult. uni-hamburg.de Studies investigating the polymerization of various olefins have noted the "sluggishness or complete inability of geminally disubstituted olefins to undergo Ziegler-Natta polymerization". uni-hamburg.de This low reactivity is a significant finding, as it defines the limitations of these catalyst systems and directs research toward other catalytic methods for polymerizing sterically hindered monomers. uni-hamburg.de

Specialty Chemicals and Industrial Applications

Potential in Lubricant and Cosmetic Industries (via branched alkane derivatives)

The branched structure of derivatives from this compound offers advantageous properties for high-performance applications in the lubricant and cosmetic sectors. Through hydrogenation, this compound is converted to its saturated branched alkane derivative, 2-methylundecane. smolecule.com This and other related branched alkanes exhibit desirable characteristics such as low viscosity, good spreadability, and high oxidative and hydrolytic stability. uni-oldenburg.de

Research into the alkylation of alkenes has highlighted the synthesis of well-defined, alkyl-branched fatty compounds as crucial for creating superior lubricants and cosmetic ingredients. uni-oldenburg.de For instance, the hydro-isopropyl addition to 1-alkenes can produce 2-methylalkanes, and the isopropylation of this compound specifically yields 2,4-dimethyltridecane. uni-oldenburg.de These types of branched structures are valued for their thermal and oxidative resistance, which are critical properties for lubricants operating under extreme conditions. The hydrophobic nature of the long carbon chain also contributes to its potential in lubricant design. smolecule.com

In cosmetics, branched alkanes are prized for their sensory characteristics and performance. They can act as emollients, providing a smooth, non-greasy feel to skin and hair care products. Their stability prevents degradation and extends the shelf life of formulations. uni-oldenburg.de The synthesis of specific branched alkanes from precursors like this compound allows for the creation of customized molecules that meet the precise performance requirements of the cosmetic and lubricant industries. uni-oldenburg.de

Table 1: Properties and Applications of Branched Alkane Derivatives

| Derivative Name | Precursor | Synthesis Method | Key Properties | Potential Applications | Source |

|---|---|---|---|---|---|

| 2-Methylundecane | This compound | Hydrogenation | Hydrophobic, Lubricating | Lubricants | smolecule.com |

Conversion to Transportation Fuels

This compound is an intermediate in processes that convert biomass into advanced transportation fuels. nrel.gov One such pathway involves the conversion of alcohols derived from syngas into longer-chain hydrocarbons. In a process developed for indirect liquefaction of biomass, mixed alcohols are first produced and then undergo a Guerbet reaction followed by dehydration and oligomerization to yield a mixture of olefins. nrel.gov

In this multi-step conversion, butanol (derived from ethanol) is dehydrated to 1-butene, which then undergoes oligomerization. The oligomerization reactor produces a distribution of various carbon chain lengths and isomers. nrel.gov Within the C12 fraction of this product stream, this compound is a significant component, demonstrating a high isomer selectivity. nrel.gov This olefin mixture can then be further processed through hydrotreating to produce drop-in capable jet and diesel fuels.

The table below, derived from research on biomass to hydrocarbon fuel pathways, shows the product distribution from an oligomerization reactor where this compound is a key product in the C12 fraction. nrel.gov

Table 2: Product Distribution of Butene Oligomerization for Fuel Production

| Carbon Number | C Selectivity (%) | Isomer | Isomer Selectivity (%) |

|---|---|---|---|

| C8 | 26.20 | 2,3-Dimethyl-1-hexene | 20.10 |

| 2-Methyl-1-heptene | 72.30 | ||

| 1-Octene | 7.60 | ||

| C12 | 43.00 | 2,4-Dimethyl-1-decene | 23.20 |

| This compound | 71.10 | ||

| 1-Dodecene | 5.70 | ||

| C16 | 21.90 | 2,4-Dimethyl tetradecene | 26.20 |

| 2-Methyl-1-pentadecene | 68.70 | ||

| 1-Hexadecene | 5.10 | ||

| C20+ | 8.90 | 1-Eicosene |

Data sourced from a National Renewable Energy Laboratory (NREL) report on the indirect liquefaction of biomass. nrel.gov

Additionally, pyrolysis of waste materials, such as plastics, can generate a liquid oil containing a variety of hydrocarbons, including alkenes. Studies on the fuel produced from plastic waste have identified isomers of methyl-undecene, indicating that such conversion processes can yield molecules like this compound as components of synthetic fuels.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) calculations are crucial for elucidating the intricate details of chemical reaction mechanisms. For 2-methyl-1-undecene, these calculations have been applied to understand its atmospheric oxidation processes, particularly its reactions with hydroxyl (OH) radicals and ozone (O3), as well as other chemical transformations.

The reaction of this compound with OH radicals, a key atmospheric oxidant, proceeds primarily through the electrophilic addition of the OH radical to the C=C double bond. acs.orgresearchgate.net This addition can occur at either the C1 or C2 position, leading to the formation of two possible β-hydroxyalkyl radicals. Subsequent reactions of these radicals, such as decomposition and isomerization, determine the final product distribution. nsf.gov QM calculations help to map the potential energy surface of these reaction pathways, identifying transition states and intermediates, and calculating energy barriers, which are essential for understanding the reaction kinetics. researchgate.net

Similarly, the ozonolysis of this compound has been studied using computational methods. researchgate.netmasterorganicchemistry.com The reaction begins with a [3+2] cycloaddition of ozone to the double bond to form a primary ozonide. masterorganicchemistry.comrsc.org This intermediate is unstable and rapidly decomposes to form a Criegee intermediate and a carbonyl compound (in this case, primarily formaldehyde (B43269) and undecan-2-one). rsc.orgrsc.org QM calculations are used to model the energetics of these steps and predict the branching ratios for different decomposition pathways. rsc.org

Beyond atmospheric chemistry, QM calculations have been used to study other reactions, such as the isomerization of 2-alkyl-1-alkenes catalyzed by sulfonyl radicals. These studies investigate mechanisms like one-step hydrogen abstraction processes and rule out others, such as addition/elimination pathways, by comparing calculated energy profiles. nih.gov For instance, in reactions with alkyl cations, QM calculations can help rationalize the formation of different alkylation and dimerization products by modeling carbocation rearrangements and hydride shifts. uni-oldenburg.de

Structure-Activity Relationship (SAR) Studies for Reactivity Prediction

Structure-Activity Relationship (SAR) models are predictive tools that correlate the chemical structure of a molecule with its reactivity. For this compound, SARs are particularly valuable for estimating its reaction rate constants with atmospheric oxidants like OH radicals, O3, and nitrate (B79036) radicals (NO3). researchgate.netacs.org

The reactivity of an alkene is strongly influenced by the substituents around the C=C double bond. researchgate.net In this compound, the presence of two alkyl groups (a methyl and a nonyl group) on the double bond makes it highly reactive towards electrophilic attack compared to unsubstituted or less substituted alkenes. researchgate.netnih.gov

Reaction with Ozone (O3) : The rate of ozonolysis is also highly dependent on the substitution pattern of the alkene. researchgate.net SARs for ozonolysis show that increasing alkyl substitution enhances reactivity due to the electron-donating inductive effect of alkyl groups, which increases the electron density of the double bond. researchgate.net The rate constant for this compound's reaction with ozone has been measured and can be compared with SAR estimates, which are generally accurate to within a factor of 2.3. researchgate.net

Reaction with Nitrate Radicals (NO3) : The reactivity of 2-methyl-1-alkenes with NO3 radicals also increases with the size of the alkyl group, reaching a plateau for larger chains. acs.orgscispace.com The experimentally determined rate constant for this compound is (60.8 ± 3.3) x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.net

The table below presents experimental and SAR-estimated rate constants for the reaction of this compound with major atmospheric oxidants.

| Reactant | Experimental Rate Constant (k) | SAR-Predicted Rate Constant (k) | Units |

| OH Radical | 7.85 ± 0.21 x 10⁻¹¹ acs.org | Agreement generally within <15% | cm³ molecule⁻¹ s⁻¹ |

| Ozone (O3) | 1.46 ± 0.11 x 10⁻¹⁶ acs.orgacs.org | Agreement generally within a factor of 2.3 researchgate.net | cm³ molecule⁻¹ s⁻¹ |

| NO3 Radical | 60.8 ± 3.3 x 10⁻¹⁴ researchgate.net | N/A | cm³ molecule⁻¹ s⁻¹ |

Transition State Theory (TST) and RRKM Calculations in Atmospheric Chemistry

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are cornerstones of chemical kinetics, used to calculate reaction rate constants from first principles. researchgate.netnih.gov These theories are applied to the atmospheric reactions of this compound to provide a theoretical basis for its lifetime and the products formed.

TST is used to calculate the rate of a reaction by examining the properties of the transition state, the highest energy point on the reaction pathway between reactants and products. nih.gov For the reaction of this compound with OH radicals, TST can be used to calculate the rate constants for the initial addition of OH to the double bond and for subsequent H-abstraction pathways. researchgate.net

However, the initial addition of an OH radical to this compound forms a chemically activated β-hydroxyalkyl radical. researchgate.net This energized adduct has excess vibrational energy and can undergo several competing reactions: it can be stabilized by collision with other molecules, decompose back to reactants, or isomerize. RRKM theory is essential for modeling the fate of such chemically activated intermediates. acs.org It calculates the microcanonical rate constants for each possible unimolecular reaction channel as a function of the molecule's internal energy.

By combining quantum mechanical calculations of the potential energy surface with TST and RRKM calculations, a comprehensive picture of the reaction dynamics can be built. researchgate.netnih.gov This approach allows for the prediction of:

Total and site-specific rate constants : For example, determining the branching ratio for OH addition at C1 versus C2.

Product branching ratios : Predicting the relative yields of different decomposition and isomerization products from the initial adduct. nsf.gov

Temperature and pressure dependence of the reaction rates.

These theoretical calculations are crucial for developing and refining the chemical mechanisms used in atmospheric models to predict air quality and climate effects. researchgate.net

Modeling of Molecular Ordering in Liquids

While extensive research focuses on the gas-phase reactions of this compound, computational studies also provide insight into its behavior in the liquid phase. Modeling of molecular ordering helps to understand the short-range structure and intermolecular interactions that govern the physical properties of liquid this compound.

Techniques such as Fast Field Cycling (FFC) NMR, often complemented by molecular dynamics (MD) simulations, are used to probe molecular arrangements in liquids. rsc.org Studies on elongated molecules, including this compound, have indicated the presence of a degree of local, short-range order within the liquid phase. rsc.org This is noteworthy because, unlike liquid crystals, this compound does not exhibit a distinct isotropic-to-ordered phase transition. rsc.org

The existence of this local ordering suggests that even in a seemingly disordered liquid, molecules are not entirely randomly oriented. They can form transient, locally structured domains influenced by intermolecular forces. These findings are significant for understanding processes like self-assembly and crystallization in soft matter systems. rsc.org While detailed MD simulation results specifically for this compound are not widely published, the experimental evidence points to a complex liquid structure that deviates from ideal, random molecular arrangement. rsc.org

Occurrence and Formation in Complex Mixtures

Presence in Petroleum Hydrocarbon Fractions

2-Methyl-1-undecene has been listed as a component of petroleum hydrocarbons. In studies analyzing the primary biodegradation of various hydrocarbons in seawater, this compound was included as a representative compound found in heavier petroleum products and refinery streams. concawe.euresearchgate.net These studies aimed to determine the environmental persistence of such compounds. concawe.eu For detailed characterization of oils and oil pollution, this compound has been used as part of an alkenes mixture for spiking soil samples to validate analytical methods. researchgate.net

A study on the primary biodegradation of petroleum hydrocarbons in seawater included this compound in its list of tested compounds. The following table provides the CAS number for this compound and other related compounds studied.

| Compound Name | CAS Number |

| This compound | 18516-37-5 |

| n-Dodecane | 112-40-3 |

| 2,6-Dimethylundecane | 17301-23-4 |

| 1-Tridecene | 2437-56-1 |

| Bicyclohexyl | 92-51-3 |

Identification in Pyrolysis Products of Plastic Waste

Pyrolysis, the thermal degradation of materials at elevated temperatures in the absence of oxygen, is a method used to convert plastic waste into fuel oils and other chemical feedstocks. biust.ac.bwijssst.info During the pyrolysis of various plastics, particularly those containing polypropylene (B1209903), a complex mixture of hydrocarbons is produced. ijssst.infommscience.eu this compound has been identified as one of the many compounds present in the liquid product, or pyrolysis oil, derived from plastic waste. ijssst.inforesearchgate.net

In one study, the pyrolysis of polypropylene plastic waste at temperatures between 500 °C and 650 °C yielded a liquid fraction containing carbon chains from C4 to C26. ijssst.info Analysis using Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of this compound among other alkenes and alkanes. ijssst.info The presence of such branched alkenes is significant as they can influence the properties of the resulting fuel oil. ijssst.info

Another investigation into the pyrolysis of mixed plastic waste also reported the formation of various hydrocarbons. cabidigitallibrary.org A study using a three-condenser pyrolysis reactor to convert plastic waste into fuel identified 7-Methyl-1-undecene, a structural isomer of this compound, in the resulting oil. cabidigitallibrary.org The composition of the pyrolysis oil can be influenced by the type of plastic waste used and the process conditions. biust.ac.bw

The table below shows the presence of this compound and other related compounds in the pyrolysis products of plastic waste as identified in a specific study.

| Compound Name | Retention Time (min) | Peak Area (%) | Molecular Formula | Compound Type |

| 2-Methyl-1-pentene | 2.413 | 6.06 | C6H12 | Alkene |

| 1-Hexene | 2.483 | 8.34 | C6H12 | Alkene |

| 4,6,8-Trimethyl-1-nonene | - | - | C12H24 | Alkene |

| 7-Methyl-1-undecene | 8.620 | 13.43 | C12H24 | Alkene |

Components in Biomass Liquefaction Products